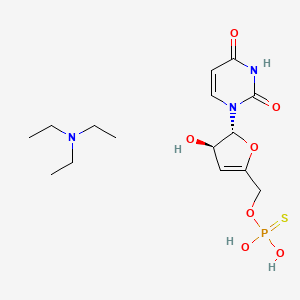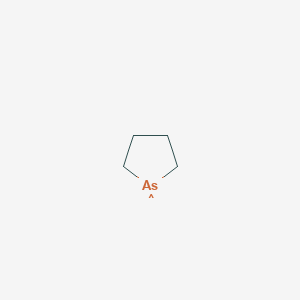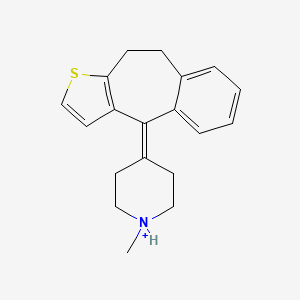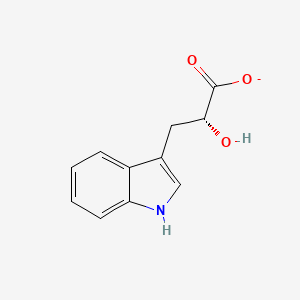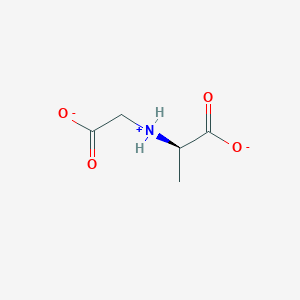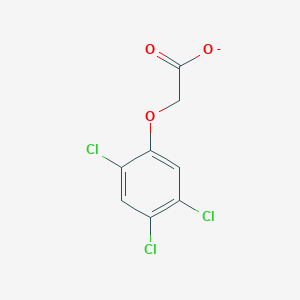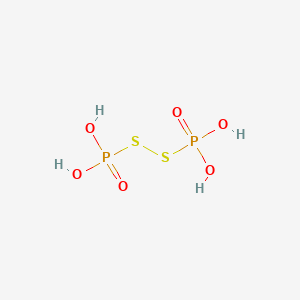
Gancaonin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gancaonin a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, gancaonin a is considered to be a flavonoid lipid molecule. Gancaonin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin a is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin a can be found in herbs and spices. This makes gancaonin a a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Anti-inflammatory Potential in Acute Pneumonia
Gancaonin N, a variant of Gancaonin, demonstrates significant anti-inflammatory effects, particularly in acute pneumonia. In a study, it inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production in cells and reduced the expression of pro-inflammatory cytokines, implying potential as a natural anti-inflammatory agent (Ko et al., 2021).
Monoamine Oxidase Inhibition
Gancaonin A has shown to selectively inhibit monoamine oxidase-B, an enzyme linked to neurodegenerative diseases. This selective inhibition suggests its potential in treating conditions like Parkinson's disease (Han et al., 2005).
Antibacterial Activity
Compounds related to Gancaonin, isolated from Glycyrrhiza uralensis, have exhibited potent antibacterial activity against various pathogens. This suggests the potential use of Gancaonin-related compounds in developing antibacterial treatments (He et al., 2006).
Pharmacological Effects in Traditional Chinese Medicine
Gancaonin, as part of licorice extracts, plays a significant role in traditional Chinese medicine, often used to enhance the efficacy and reduce the toxicity of other herbal medicines. Its application in combination therapies shows promise in improving the safety and effectiveness of various treatments (Jiang et al., 2019).
Antimicrobial Properties
Studies have found that Gancaonin Q, related to Gancaonin A, exhibits significant antimicrobial activity, suggesting a potential role for Gancaonin A in treating infectious diseases (Kuete et al., 2007).
Herb-Herb Interaction Studies
The combination of herbs containing Gancaonin has been studied for its effects on drug pharmacokinetics, highlighting the importance of understanding herb-herb interactions for safe and effective use in traditional medicine (Shi et al., 2015).
Synthesis and Chemical Analysis
Research on Gancaonin's derivatives, such as Gancaonin P, focuses on their synthesis, which is crucial for exploring their potential therapeutic uses (Tischer & Metz, 2007).
Anticancer Properties
Compounds isolated from licorice, including Gancaonins, have shown a broad spectrum of anticancer properties, suggesting their potential in cancer treatment (Tang et al., 2015).
Propriétés
Numéro CAS |
27762-99-8 |
|---|---|
Nom du produit |
Gancaonin A |
Formule moléculaire |
C21H20O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-(4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 |
Clé InChI |
JQNSUDIGIIGIOL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |
SMILES canonique |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |
melting_point |
213-217°C |
Description physique |
Solid |
Synonymes |
gancaonin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



